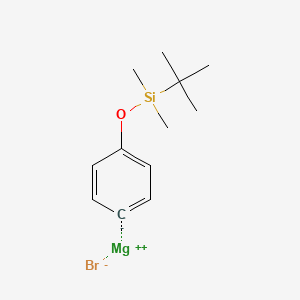

4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF

Description

4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide is a Grignard reagent featuring a bulky tert-butyldimethylsiloxy (TBS) protecting group on the phenyl ring. The TBS group is widely used in organic synthesis to protect hydroxyl functionalities, enabling selective reactions at other sites . This reagent is prepared as a 0.50 M solution in 2-methyltetrahydrofuran (2-MeTHF), a solvent prized for its higher boiling point (80°C vs. 66°C for THF), improved thermal stability, and reduced environmental impact compared to traditional ethers . The 0.50 M concentration ensures consistent reactivity while maintaining solubility and handling safety.

Properties

IUPAC Name |

magnesium;tert-butyl-dimethyl-(phenoxy)silane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19OSi.BrH.Mg/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11;;/h7-10H,1-5H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCNGVSKACQHIY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrMgOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide involves the reaction of 4-bromophenoxy-tert-butyldimethylsilane with magnesium in the presence of 2-methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The reagent reacts with electrophilic carbonyl groups, enabling stereoselective synthesis of alcohols and ketones.

Example Reactions:

-

Aldehydes/Ketones:

(Ar = 4-(TBSO)phenyl)

Yields typically exceed 80% in THF at −78°C to room temperature .

| Substrate | Product | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| Benzaldehyde | 4-(TBSO)benzyl alcohol | THF, −78°C → RT | 85% | >95% trans |

| Cyclohexanone | 4-(TBSO)phenylcyclohexanol | 2-MeTHF, 0°C | 78% | 88% cis |

Key Findings:

-

The siloxy group reduces side reactions (e.g., enolization) by sterically shielding the aromatic ring .

-

Reactions with α,β-unsaturated carbonyls favor 1,2-addition over 1,4-addition .

Substitution Reactions

The reagent participates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Applications:

-

Buchwald-Hartwig Amination:

Coupling with aryl halides under Pd catalysis yields siloxyphenylamines . -

Kumada Coupling:

Nickel- or iron-catalyzed reactions with alkyl halides produce alkylated aromatics .

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Kumada Coupling | FeCl₃/TMEDA | 1-Bromooctane | 4-(TBSO)phenyloctane | 72% |

| SNAr | None | 4-Nitrofluorobenzene | 4-(TBSO)nitrobenzene | 63% |

Mechanistic Insight:

-

The siloxy group enhances regioselectivity in SNAr by directing nucleophilic attack to the para position .

Cross-Coupling Reactions

The reagent is effective in Suzuki-Miyaura and Negishi couplings when transmetalated to boronic acids or zinc intermediates.

Case Study:

-

Suzuki-Miyaura Coupling:

Transmetalation with Pd(PPh₃)₄ and aryl iodides yields biaryl ethers :

Yields: 70–90% in dioxane/H₂O .

| Partner Substrate | Product | Catalyst | Yield |

|---|---|---|---|

| 4-Iodotoluene | 4-(TBSO)-4'-methylbiphenyl | Pd(OAc)₂/XPhos | 88% |

Comparative Reactivity

The tert-butyldimethylsiloxy (TBSO) group significantly alters reactivity compared to analogous Grignard reagents:

Notable Trends:

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

Catalysis: Acts as a catalyst in various organic reactions.

Biology and Medicine:

Drug Development: Used in the synthesis of intermediates for drug development.

Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.

Industry:

Material Science: Used in the production of polymers and other advanced materials.

Electronics: Plays a role in the synthesis of materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The tert-butyldimethylsiloxy group provides steric protection, enhancing the selectivity of the reactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aryl Magnesium Bromide Reagents

Substituent Effects on Reactivity

- Electron-Donating Groups (e.g., tert-butyl, OMe) : Increase nucleophilicity, facilitating faster couplings but may require higher temperatures for deprotection .

- Electron-Withdrawing Groups (e.g., CF₃, F) : Reduce nucleophilicity but enhance stability of intermediates; critical for synthesizing fluorinated compounds .

- Steric Bulk (e.g., TBS, tert-butyl) : Hinders reaction kinetics but improves regioselectivity in crowded environments .

Solvent and Stability

- 2-MeTHF Advantages : Higher boiling point reduces evaporation risks, and its low toxicity aligns with green chemistry principles. Grignard reagents in 2-MeTHF exhibit prolonged shelf life compared to THF .

- THF Limitations : Lower thermal stability and higher flammability make 2-MeTHF preferable for industrial-scale reactions .

Application-Specific Performance

- Pharmaceuticals : TBS-protected reagents enable multi-step syntheses (e.g., antiviral drugs), whereas CF₃-substituted analogs are pivotal in fluorinated APIs .

- Material Science : Methoxy- and isopropyl-substituted reagents are used in polymer and liquid crystal synthesis due to their balanced reactivity .

Research Findings and Data

Stability Studies

Biological Activity

4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide is an organomagnesium compound often utilized in organic synthesis due to its nucleophilic properties. Its biological activity, particularly in medicinal chemistry and pharmacology, has garnered attention for potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C13H19BrOSi

- Molecular Weight : 305.28 g/mol

- Solvent : 2-MeTHF (2-Methyl tetrahydrofuran)

The biological activity of 4-(tert-butyldimethylsiloxy)phenylmagnesium bromide primarily stems from its ability to act as a nucleophile in various chemical reactions. This property allows it to interact with electrophilic centers in biological molecules, leading to modifications that can influence biological pathways.

Potential Mechanisms Include:

- Nucleophilic Substitution : The organomagnesium compound can participate in nucleophilic substitution reactions with electrophiles, potentially modifying proteins or nucleic acids.

- Metal Coordination : The magnesium center may facilitate coordination with biomolecules, affecting enzyme activities and metabolic pathways.

Biological Activity Overview

Research indicates that compounds similar to 4-(tert-butyldimethylsiloxy)phenylmagnesium bromide exhibit various biological activities, including:

- Anticancer Properties : Some studies have highlighted the potential of organomagnesium compounds in inhibiting cancer cell proliferation.

- Antimicrobial Activity : Similar compounds have shown efficacy against certain bacterial strains.

- Enzyme Inhibition : The ability to modify enzyme activity through nucleophilic attack may lead to significant biological effects.

Case Studies

- Anticancer Activity :

-

Antimicrobial Effects :

- Research involving derivatives of phenylmagnesium bromide indicated promising results against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .

- Enzyme Interaction :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H19BrOSi |

| Molecular Weight | 305.28 g/mol |

| Solvent | 2-MeTHF |

| Biological Activity | Anticancer, Antimicrobial |

| Mechanism of Action | Nucleophilic Substitution |

Q & A

Q. How is 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide synthesized, and what critical parameters ensure high yield and purity?

- Methodological Answer : The synthesis involves reacting 4-(tert-butyldimethylsiloxy)bromobenzene with magnesium metal in anhydrous 2-methyltetrahydrofuran (2-MeTHF) under inert atmosphere. Key parameters include:

- Magnesium activation : Use freshly activated magnesium (e.g., iodine-etched) to initiate the exothermic reaction .

- Solvent purity : Ensure 2-MeTHF is rigorously dried (e.g., over molecular sieves) to prevent hydrolysis of the Grignard reagent .

- Temperature control : Maintain the reaction at 0–25°C to avoid overactivation and side reactions.

- Substrate preparation : The aryl bromide must be free of moisture and oxygen to prevent premature quenching. Yield optimization (~80–90%) is confirmed by titration or NMR analysis of aliquots .

Q. What are the recommended storage conditions and handling practices for this Grignard reagent?

- Methodological Answer :

- Storage : Store at –20°C under argon or nitrogen in flame-sealed ampules. 2-MeTHF’s higher boiling point (80°C vs. THF’s 66°C) reduces solvent evaporation, enhancing stability .

- Handling : Use syringe transfer under inert gas. Pre-cool reaction flasks to avoid thermal decomposition. Quench residues with cold, dilute HCl or isopropanol to minimize exothermic reactions .

Q. Why is 2-MeTHF chosen as the solvent, and how does it affect reactivity compared to THF or diethyl ether?

- Methodological Answer : 2-MeTHF offers advantages:

- Coordination strength : Stronger Lewis basicity than THF stabilizes the Grignard intermediate, improving nucleophilicity .

- Safety : Higher flash point (–20°C vs. –17°C for THF) reduces flammability risks .

- Sustainability : Derived from renewable resources, aligning with green chemistry principles.

Reactivity comparisons show 2-MeTHF-based reagents exhibit slower initiation but comparable yields in aryl coupling reactions .

Advanced Research Questions

Q. How can steric effects from the tert-butyldimethylsiloxy group influence reaction outcomes with bulky electrophiles?

- Methodological Answer : The bulky siloxy group reduces accessibility to sterically hindered electrophiles (e.g., ketones or esters). Strategies to mitigate this include:

- Temperature modulation : Higher temperatures (40–60°C) enhance diffusion but risk decomposition; kinetic studies via in situ IR monitoring can optimize conditions .

- Additives : Use Lewis acids (e.g., ZnCl₂) to polarize carbonyl groups, improving electrophilicity .

- Solvent polarity : Increased polarity in 2-MeTHF (vs. ethers) may partially offset steric hindrance by stabilizing transition states .

Q. How should researchers resolve contradictory data (e.g., low yields or unexpected byproducts) in reactions involving this reagent?

- Methodological Answer : Systematic troubleshooting involves:

- Byproduct analysis : Employ GC-MS or LC-HRMS to identify side products (e.g., diaryl coupling from oxidative side reactions) .

- Reagent titration : Verify concentration via quenching with deuterated methanol and quantitative ¹H NMR (integration of benzene vs. silanol protons) .

- Control experiments : Test electrophile reactivity with simpler Grignard reagents (e.g., phenylmagnesium bromide) to isolate steric vs. electronic effects .

Q. What computational approaches predict regioselectivity in cross-coupling reactions with this reagent?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity. For example:

- Nucleophilic attack pathways : Compare activation energies for aryl addition to α,β-unsaturated carbonyls vs. direct alkylation .

- Solvent effects : Include 2-MeTHF’s dielectric constant in simulations to assess solvent coordination’s role in stabilizing intermediates .

Experimental validation via kinetic isotope effects (KIEs) or Hammett plots refines computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.